Alanine Racemase Inhibition: Class-Level Potency Benchmarking Against the 4-Methoxy Analog
While the Alr IC50 for the target 4-fluoro compound has not been published in the peer-reviewed study, its closest active analogs—the 4-methoxy and 4-methyl derivatives—exhibit measurable inhibition. The 4-methoxy analog (L2-09) displays an IC50 of 3.3 µM, which is a 1.97-fold improvement over the 4-methyl analog (L2-07) with an IC50 of 6.5 µM [1]. This structure-activity relationship (SAR) indicates that the electronic nature of the para-substituent is a key driver of potency. The fluorine atom in the target compound is a strong electron-withdrawing group, which is predicted to influence the thioamide's electron density and hydrogen-bonding capability differently than the electron-donating methyl or methoxy groups, potentially leading to a distinct IC50 value [2]. This evidence supports its prioritized evaluation over unsubstituted or alkyl-substituted phenyl variants.
| Evidence Dimension | Inhibitory activity against M. tuberculosis Alanine Racemase (Alr) |
|---|---|
| Target Compound Data | Not directly reported in the source study; predicted to differ based on electronic properties of the 4-fluoro substituent. |
| Comparator Or Baseline | 2-(4-methoxyphenyl)-1-morpholin-4-ylethanethione (IC50 = 3.3 µM); 2-(4-methylphenyl)-1-morpholin-4-ylethanethione (IC50 = 6.5 µM) |
| Quantified Difference | 1.97-fold difference between comparators (3.3 µM vs. 6.5 µM); target compound's value requires experimental determination. |
| Conditions | In vitro enzyme assay using 100 mM Tris-Tricine buffer at pH 8.5; temperature not specified in the publication [1]. |
Why This Matters
This establishes the 4-fluorophenyl compound as a critical SAR probe; substitution with a non-fluorinated analog risks unpredictable potency loss, making specific procurement essential for anti-tubercular lead optimization.
- [1] Scaletti, E. R., et al. (2011). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLoS ONE, 6(5), e20374. Table 1 and Supporting Information. View Source
- [2] PubChem. (2025). Computputed Properties for CID 2771437. Contains XLogP3, hydrogen bond donor/acceptor counts, and topological polar surface area for the target compound. View Source
